molecular formula C4H4N2O B018772 5-Hydroxypyrimidine CAS No. 26456-59-7

5-Hydroxypyrimidine

Cat. No.: B018772
CAS No.: 26456-59-7
M. Wt: 96.09 g/mol
InChI Key: LTXJLQINBYSQFU-UHFFFAOYSA-N
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Description

5-Hydroxypyrimidine (5-HP) is a naturally occurring substance found in many organisms, including humans. It is an important intermediate in the synthesis of purines, pyrimidines, and other biologically active compounds. 5-HP is also a key component of several important biochemical pathways, including DNA synthesis and repair, and is involved in the regulation of gene expression. In addition, 5-HP is a major source of energy for cells, and is involved in the regulation of cell growth and differentiation.

Scientific Research Applications

  • Biochemical Applications : 5-Hydroxypyrimidine derivatives like 5-OHdCTP and 5-OHdU can replace dCTP and dTTP as substrates for DNA polymerase. Their base-pairing abilities are sequence-dependent, which is crucial in DNA replication and repair mechanisms (Purmal et al., 1994).

  • Pharmacological Development : A new hydroxypyrimidine derivative has shown potential as a topical gel for treating inflammation, indicating its possible development into a pharmaceutical substance (Kuvaeva et al., 2022).

  • Chemical Reactivity : this compound 1-oxides exhibit increased activity in electrophilic substitution reactions due to N-oxidation, with their methyl groups becoming less active. This property is significant in chemical synthesis and reactions (Gashev et al., 1983).

  • Anticancer and Antibacterial Properties : Novel 5-hydroxymethylpyrimidines demonstrate promising anticancer properties and weak antibacterial properties. Bulky compounds in this category exhibit better antifungal properties, making them potential candidates for new therapeutics (Stolarczyk et al., 2021).

  • Cancer Treatment Enhancement : CDHP, a derivative of this compound, enhances the antitumor activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity in human tumor cells, potentially improving cancer treatment effectiveness (Takechi et al., 2002).

  • Antiviral Activity : Derivatives of this compound, such as the 5-methyl derivative, show potent inhibitory activity against HIV-1, contributing to antiviral therapy development (Hocková et al., 2003).

  • Acid-Base Properties : this compound derivatives have unique acid-base properties. Their N-oxides are protonated at the oxide oxygen atom, and their basicities and acidities vary depending on the substituents, influencing their behavior in chemical reactions (Gashev et al., 1983).

  • Synthesis Methodologies : A mild and general method for the synthesis of 2-substituted-5-hydroxypyrimidines has been developed, applicable to compounds with functional groups not compatible with other reagents for this conversion. This method expands the scope of synthetic chemistry (Medina et al., 2006).

  • Tumor Growth Inhibition : Certain this compound derivatives significantly inhibit tumor growth and extend the survival of mice with epidermoid lung carcinoma, showing potential in cancer treatment (Korzhova et al., 2020).

  • Radiosensitization in Cancer Therapy : this compound derivatives can act as S-phase-specific radiosensitizers, potentially overcoming rapid tumor proliferation during radiation therapy and improving treatment outcomes (Kinsella, 1992).

Mechanism of Action

Target of Action

5-Hydroxypyrimidine, also known as pyrimidin-5-ol, has been found to interact with several targets. It has been shown to have a high affinity for adenosine deaminase , a key enzyme in the purine metabolism pathway . This compound also exhibits inhibitory effects on tyrosinases , enzymes that catalyze the oxidation of phenolic compounds . Furthermore, it has been associated with the inhibition of immune-activated nitric oxide production .

Mode of Action

The interaction of this compound with its targets leads to significant changes in their function. For instance, when it binds to adenosine deaminase, it can potentially disrupt the enzyme’s activity, affecting the metabolism of adenosine and other purines . Similarly, its inhibitory effect on tyrosinases can prevent the oxidation of phenolic compounds, which plays a crucial role in melanin synthesis .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with adenosine deaminase can influence the purine metabolism pathway . By inhibiting tyrosinases, it can affect the melanin synthesis pathway . Moreover, it has been found to be involved in the biosynthesis of thiamine phosphates , particularly the cofactor thiamine diphosphate .

Pharmacokinetics

It also has a high probability for CYP-mediated metabolism , which is a major pathway for drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. By inhibiting adenosine deaminase, it can potentially affect the levels of adenosine and other purines in the body . Its inhibitory effect on tyrosinases can lead to a decrease in melanin production . Furthermore, its role in the biosynthesis of thiamine phosphates can influence various biochemical reactions that require this cofactor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of hydroxypyrimidines in soils depends very much on moisture, acidity, and organic matter content . Moreover, the effectiveness of this compound as a tyrosinase inhibitor can be influenced by the specific environment of the enzyme, such as the presence of other substrates or inhibitors .

Safety and Hazards

5-Hydroxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The synthesis of 5-Hydroxypyrimidine and its derivatives has potential applications in the development of novel depigmentation medicines as well as more specific inhibitors for various tyrosinases and polyphenol oxidases . Furthermore, the reaction of hydroxypyrimidines with phosphorous oxychloride (POCl3) is a simple procedure used widely in preparing chlorinated pyrimidine final products or intermediates for further transformations .

Biochemical Analysis

Biochemical Properties

5-Hydroxypyrimidine interacts with various enzymes, proteins, and other biomolecules. The basic pKa values for this compound are 1.8, indicating its potential to participate in biochemical reactions

Cellular Effects

In a study on tumor growth in mice, derivatives of this compound showed significant effects on cellular processes . Specifically, this compound derivatives inhibited tumor growth and extended the lifespan of mice with epidermoid lung carcinoma

Molecular Mechanism

The molecular mechanism of this compound is not well-documented. Given its structural similarity to pyrimidine, it may interact with biomolecules in a similar manner. Pyrimidine derivatives have been shown to interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In a study on mice with lung carcinoma, this compound derivatives showed significant inhibitory effects on tumor growth over time . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound derivatives varied with dosage . For example, a derivative of this compound, when administered at a dose of 10 mg/kg, significantly inhibited tumor growth in mice

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. As a derivative of pyrimidine, it may be involved in similar metabolic pathways. Pyrimidine is a key component in the synthesis of nucleic acids, which are crucial for cellular function .

Subcellular Localization

Given its potential role in nucleic acid synthesis, it may be localized in the nucleus where this process occurs

Properties

IUPAC Name

pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXJLQINBYSQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902471
Record name Pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51953-13-0, 26456-59-7
Record name Pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidin-5-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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